3-(6-Nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS No.: 918154-69-5
Cat. No.: VC17296283
Molecular Formula: C21H12N4O3S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918154-69-5 |
|---|---|
| Molecular Formula | C21H12N4O3S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H12N4O3S/c26-20-15-8-4-5-9-16(15)22-19(13-6-2-1-3-7-13)24(20)21-23-17-11-10-14(25(27)28)12-18(17)29-21/h1-12H |
| Standard InChI Key | FIOZBTJTBMHFQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one, reflects its hybrid structure: a quinazolin-4(3H)-one core substituted at position 3 with a 6-nitrobenzothiazole group and at position 2 with a phenyl ring. The benzothiazole moiety contributes electron-withdrawing properties via its nitro group, which may enhance interactions with biological targets .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 918154-69-5 |
| Molecular Formula | |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 3-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=C(S4)C=C(C=C5)N+[O-] |
| InChIKey | FIOZBTJTBMHFQL-UHFFFAOYSA-N |
The planar quinazolinone core facilitates π-π stacking interactions, while the nitro group at position 6 of the benzothiazole ring introduces steric and electronic effects that influence solubility and reactivity.
Synthetic Methodologies
One-Pot Three-Component Assembly
Recent advances, such as the domino reaction reported by J. Org. Chem. (2024), enable efficient synthesis of quinazolinone derivatives via three-component reactions . Arenediazonium salts, nitriles, and bifunctional anilines react under metal-free conditions to form -arylnitrilium intermediates, which undergo cyclization to yield quinazolinones . This method could be adapted for synthesizing 3-(6-nitrobenzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one by selecting appropriate nitriles and anilines.
Table 2: Comparison of Synthetic Approaches
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Multi-Step Conventional | Acidic/thermal conditions | Moderate | Well-established, scalable |
| One-Pot Three-Component | Metal-free, mild conditions | High | Rapid, fewer purification steps |
Biological Activities and Mechanisms
Anticancer Activity
Hybrid quinazolinone-thiazole derivatives demonstrate significant cytotoxicity. For example, compound A3 from PMC5566003 exhibited IC values of 10–12 µM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The nitrobenzothiazole moiety in 3-(6-nitrobenzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one may similarly intercalate DNA or inhibit topoisomerases, though empirical validation is needed .
Pharmacological and Industrial Applications
Drug Development Prospects
The compound’s dual pharmacophores (quinazolinone and benzothiazole) position it as a candidate for multitargeted therapies. Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR), warranting further investigation .
Agricultural and Material Science Uses
Nitro-substituted heterocycles are employed in agrochemicals as fungicides and herbicides. The compound’s photostability and electronic properties could also make it suitable for organic semiconductors.
Analytical Characterization Challenges
Despite available SMILES and InChIKey descriptors, experimental spectral data (e.g., -NMR, IR) for 3-(6-nitrobenzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one remain unpublished. Comparative analysis with analogues suggests key spectral features:
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